Petesicatib

Description

Structure

3D Structure

Properties

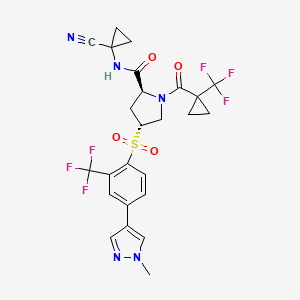

IUPAC Name |

(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F6N5O4S/c1-35-11-15(10-33-35)14-2-3-19(17(8-14)24(26,27)28)41(39,40)16-9-18(20(37)34-22(13-32)4-5-22)36(12-16)21(38)23(6-7-23)25(29,30)31/h2-3,8,10-11,16,18H,4-7,9,12H2,1H3,(H,34,37)/t16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAAIORSMACJSI-AEFFLSMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F6N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252637-35-6 |

Source

|

| Record name | Petesicatib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252637356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petesicatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PETESICATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26QO95U37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Petesicatib: A Technical Guide to its Role in Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered, reversible covalent inhibitor of cathepsin S. Developed by Roche, this small molecule was investigated for the treatment of autoimmune disorders, including Sjögren's syndrome and celiac disease. This compound's mechanism of action centers on the modulation of the adaptive immune response by interfering with the MHC class II antigen presentation pathway. By inhibiting cathepsin S, this compound prevents the final proteolytic cleavage of the invariant chain (Ii) bound to newly synthesized MHC class II molecules. This leads to the accumulation of a specific Ii fragment, Lip10, within antigen-presenting cells (APCs), thereby hindering the loading of antigenic peptides and subsequent activation of CD4+ T-cells. Despite promising preclinical data and demonstrated target engagement in early clinical trials, the development of this compound was discontinued in 2019. This technical guide provides a comprehensive overview of this compound's mechanism of action, available quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays used in its evaluation.

Core Mechanism of Action: Inhibition of Cathepsin S

This compound selectively targets cathepsin S, a lysosomal cysteine protease predominantly expressed in APCs such as B cells, dendritic cells, and macrophages.[1] Cathepsin S plays a crucial role in the maturation of MHC class II molecules, which are essential for presenting extracellularly-derived antigens to CD4+ T-helper cells, key orchestrators of the adaptive immune response.

The binding of this compound to cathepsin S is covalent and reversible. This targeted inhibition disrupts the normal processing of the invariant chain, a chaperone protein that associates with nascent MHC class II molecules in the endoplasmic reticulum. The invariant chain prevents premature peptide binding and guides the MHC class II complex to the endosomal/lysosomal compartments where antigen processing occurs. The final step of invariant chain degradation, which exposes the peptide-binding groove of the MHC class II molecule, is mediated by cathepsin S.

By inhibiting cathepsin S, this compound leads to the intracellular accumulation of the Lip10 fragment of the invariant chain. This accumulation serves as a biomarker for target engagement and effectively reduces the availability of MHC class II molecules for antigen presentation, thereby dampening the activation of pathogenic CD4+ T-cells.

Quantitative Data

Preclinical Data: In Vitro Potency

This compound has demonstrated high potency and selectivity for cathepsin S in enzymatic assays.

| Compound | Target | Assay Type | IC50 | Ki | Species |

| This compound (RO5459072) | Cathepsin S | Enzymatic | 0.1 nM | N/A | Human |

| This compound (RO5459072) | Cathepsin S | Enzymatic | 0.3 nM | N/A | Murine |

| MIV-247 | Cathepsin S | Enzymatic | N/A | 2.1 nM | Human |

| L-006235 | Cathepsin K | Enzymatic | 0.25 nM | N/A | N/A |

| RO5444101 | Cathepsin S | Enzymatic | 0.2 nM | N/A | Human |

N/A: Not Available in the searched literature.

Clinical Data: Sjögren's Syndrome (NCT02701985)

A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy of this compound (100 mg twice daily) in patients with primary Sjögren's syndrome over 12 weeks.

| Outcome Measure | This compound (n=38) | Placebo (n=37) | p-value |

| Proportion of patients with ≥3 point reduction in ESSDAI * | Not Significantly Different | Not Significantly Different | N/A |

| Change from baseline in ESSPRI** | No clinically meaningful treatment effect | No clinically meaningful treatment effect | N/A |

*ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index **ESSPRI: EULAR Sjögren's Syndrome Patient-Reported Index

While the primary endpoint was not met, analysis of soluble biomarkers indicated target engagement. Modest, though not statistically significant, decreases in circulating B-cells and T-cells were observed in the this compound group.[2][3][4]

Clinical Data: Celiac Disease (NCT02679014)

A randomized, double-blind, placebo-controlled, parallel-group study assessed the effect of this compound (100 mg twice daily) on the immune response to a 13-day gluten challenge in 19 participants with celiac disease.

| Outcome Measure | This compound (n=9) | Placebo (n=10) |

| Responders to gluten challenge (increase in gliadin-specific IFNγ-secreting T cells) on Day 13 | 1/9 (11%) | 4/9 (44%) |

| Participants with anti-tTG IgA levels >10 IU/mL | 0 | 2 (20%) |

| Change in circulating B-cells, CD4+ and CD8+ T-cells | Decrease from baseline | N/A |

| Intestinal Permeability | Decreased | N/A |

The primary endpoint was not met due to a weaker than expected response to the gluten challenge in both arms. However, pharmacodynamic data suggested some beneficial effects of this compound.[5]

Experimental Protocols

Cathepsin S Enzymatic Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of inhibitors against purified cathepsin S.

Materials:

-

Purified recombinant human cathepsin S

-

Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)

-

Assay buffer (e.g., 50 mM MES pH 6.5, 2.5 mM DTT, 2.5 mM EDTA, 100 mM NaCl, 0.001% BSA)

-

This compound (or other test inhibitors) dissolved in DMSO

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

-

Add purified cathepsin S to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., λex = 360 nm, λem = 460 nm) over a specified period.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Lip10 Accumulation Assay by Flow Cytometry

This assay measures the pharmacodynamic effect of this compound by quantifying the accumulation of the Lip10 fragment in B cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies: anti-CD19, anti-Lip10 neoepitope

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Culture PBMCs in the presence of serial dilutions of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells and stain for the B-cell surface marker CD19.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular Lip10 using a specific anti-Lip10 neoepitope antibody.

-

Acquire data on a flow cytometer.

-

Gate on the CD19-positive B-cell population and quantify the median fluorescence intensity (MFI) of the Lip10 staining.

-

Analyze the dose-dependent increase in Lip10 MFI to determine the cellular potency of this compound.

ELISPOT Assay for Gliadin-Specific IFNγ-Secreting T-cells

This protocol outlines the methodology used to assess the T-cell response to gluten challenge in the celiac disease clinical trial.

Materials:

-

96-well ELISPOT plates pre-coated with anti-IFNγ antibody

-

PBMCs isolated from study participants

-

Gliadin peptides

-

Positive control (e.g., phytohemagglutinin)

-

Negative control (medium alone)

-

Biotinylated anti-IFNγ detection antibody

-

Streptavidin-alkaline phosphatase conjugate

-

Substrate for color development (e.g., BCIP/NBT)

-

ELISPOT plate reader

Procedure:

-

Isolate PBMCs from blood samples collected from participants before and after the gluten challenge.

-

Add a defined number of PBMCs to the wells of the pre-coated ELISPOT plate.

-

Stimulate the cells with gliadin peptides, positive control, or negative control.

-

Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

Wash the plates to remove the cells.

-

Add the biotinylated detection antibody and incubate.

-

Wash the plates and add the streptavidin-alkaline phosphatase conjugate.

-

Wash the plates and add the substrate to develop the spots. Each spot represents a single IFNγ-secreting cell.

-

Stop the reaction and allow the plate to dry.

-

Count the number of spots in each well using an ELISPOT reader.

-

A positive response is defined as an increase in the number of gliadin-specific spots above a pre-defined threshold.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound inhibits Cathepsin S, reducing MHC-II antigen presentation and T-cell activation.

Experimental Workflow: Lip10 Accumulation Assay

Caption: Workflow for measuring this compound's pharmacodynamic effect via Lip10 accumulation.

Logical Relationship: Therapeutic Rationale

Caption: The logical framework for this compound as a therapeutic intervention in autoimmune diseases.

References

- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]

preclinical studies and initial findings on Petesicatib efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib (also known as RO5459072 and RG-7625) is a selective, reversible, and potent small molecule inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein associated with MHC class II molecules. By inhibiting cathepsin S, this compound prevents the final step of invariant chain degradation, leading to the accumulation of a specific fragment known as Lip10. This accumulation, in turn, interferes with the loading of antigenic peptides onto MHC class II molecules, ultimately reducing the presentation of antigens to CD4+ T cells. This mechanism of action positions this compound as a potential therapeutic agent for autoimmune and inflammatory diseases where aberrant T-cell activation is a key pathological feature, such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and psoriasis.[1] Although the clinical development of this compound was discontinued by Roche, its preclinical data provides valuable insights into the therapeutic potential of targeting cathepsin S.[2]

Core Mechanism of Action

This compound exerts its immunomodulatory effects by specifically targeting cathepsin S within antigen-presenting cells (APCs). The inhibition of this enzyme disrupts the MHC class II antigen presentation pathway, a fundamental process in the initiation and propagation of adaptive immune responses.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the MHC class II antigen presentation pathway.

Caption: Mechanism of action of this compound in inhibiting MHC class II antigen presentation.

Preclinical Efficacy Findings

While comprehensive preclinical efficacy data for this compound in various animal models of autoimmune diseases have not been extensively published, available information and related studies on cathepsin S inhibition suggest its potential therapeutic effects.

Systemic Lupus Erythematosus (SLE)

A key preclinical finding indicates that this compound (RO5459072) has been shown to reduce CD4+ T cell and dendritic cell activation, as well as autoantibody production in a preclinical model of spontaneous systemic lupus erythematosus and lupus nephritis.[1] The MRL/lpr mouse is a commonly used spontaneous model for SLE, characterized by the development of lymphadenopathy, splenomegaly, and autoantibodies, leading to glomerulonephritis.[3]

Rheumatoid Arthritis (RA)

Studies on cathepsin S knockout mice have provided a strong rationale for the use of this compound in rheumatoid arthritis. Cathepsin S-deficient mice exhibited diminished susceptibility to collagen-induced arthritis (CIA), a widely used animal model for RA. This suggests that pharmacological inhibition of cathepsin S with this compound would likely ameliorate disease in this model.

Psoriasis

The therapeutic potential of this compound in psoriasis is based on its mechanism of targeting T-cell activation, a central driver of the disease. While specific preclinical data for this compound in psoriasis models are not publicly available, the imiquimod-induced psoriasis model in mice is a standard for evaluating novel therapies and relies on the IL-23/IL-17 axis, which is driven by T-cell activation.

Quantitative Data

The following tables summarize the available quantitative data from preclinical and early clinical pharmacodynamic studies of this compound.

Table 1: In Vitro and In Vivo Pharmacodynamic Activity of this compound (RO5459072)

| Parameter | Species/System | Cell Type | Value | Reference |

| EC50 | Cynomolgus Monkey | PBMCs | 21.5 ± 9.4 nM | [1] |

| EC50 | Human | PBMCs | 31.5 ± 18.6 nM | [1] |

Table 2: In Vivo Pharmacodynamic Response in Cynomolgus Monkeys

| Time Point | Observation | Reference |

| ~24 hours post-administration | Peak intracellular Lip10 accumulation in B cells | [1] |

| 72 hours post-administration | Lip10 levels returned to baseline | [1] |

Experimental Protocols

Detailed methodologies for key preclinical experiments relevant to the evaluation of this compound's efficacy are provided below.

In Vivo Efficacy in a Spontaneous Mouse Model of Systemic Lupus Erythematosus (MRL/lpr mice)

Objective: To assess the therapeutic efficacy of this compound in a genetically predisposed model of SLE.

Experimental Workflow:

Caption: Experimental workflow for evaluating this compound efficacy in an MRL/lpr mouse model of SLE.

Methodology:

-

Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE, are used. Disease onset is typically between 8 and 12 weeks of age.

-

Treatment Groups: Mice are randomized into treatment and control groups. A typical study design would include a vehicle control group and at least two dose levels of this compound.

-

Drug Administration: this compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose) and administered daily by oral gavage.

-

Disease Monitoring:

-

Proteinuria: Urine is monitored weekly for the presence of protein, a key indicator of lupus nephritis.

-

Autoantibodies: Serum levels of anti-double-stranded DNA (anti-dsDNA) antibodies are measured at baseline and at specified intervals throughout the study using ELISA.

-

Clinical Signs: Mice are observed for clinical signs of disease, including skin lesions and general health status.

-

-

Endpoint Analysis: At the termination of the study, typically at 20-24 weeks of age, mice are euthanized.

-

Organ Weights: Spleens and lymph nodes are weighed to assess lymphoproliferation.

-

Histopathology: Kidneys are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate the severity of glomerulonephritis.

-

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the potential of this compound to ameliorate inflammatory arthritis.

Experimental Workflow:

Caption: Experimental workflow for assessing this compound in a collagen-induced arthritis mouse model.

Methodology:

-

Animal Model: Male DBA/1 mice are typically used as they are highly susceptible to CIA.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: Prophylactic treatment can be initiated before the onset of disease, or therapeutic treatment can begin after the appearance of clinical signs of arthritis. This compound is administered orally once daily.

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is evaluated using a scoring system that grades erythema and swelling in each paw.

-

Paw Swelling: Paw thickness is measured using calipers.

-

-

Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Pharmacodynamic Biomarker Assay: Lip10 Accumulation

Objective: To measure the target engagement of this compound by quantifying the accumulation of the Lip10 fragment of the invariant chain in APCs.

Experimental Workflow:

Caption: Workflow for the flow cytometry-based Lip10 pharmacodynamic biomarker assay.

Methodology:

-

Sample Collection: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.

-

In Vitro Treatment: Cells are incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 20 hours).

-

Antibody Staining:

-

Surface Markers: Cells are stained with fluorescently labeled antibodies to identify specific APC populations (e.g., CD19 for B cells, CD11c for dendritic cells, CD14 for monocytes).

-

Intracellular Staining: Following fixation and permeabilization, cells are stained with a specific antibody that recognizes the Lip10 neoepitope.

-

-

Flow Cytometry: Samples are analyzed on a flow cytometer to quantify the median fluorescence intensity (MFI) of Lip10 staining within the different APC subsets. An increase in Lip10 MFI indicates target engagement by this compound.[1]

Conclusion

This compound is a selective inhibitor of cathepsin S that has demonstrated target engagement in preclinical species and humans. Its mechanism of action, involving the disruption of MHC class II antigen presentation, provides a strong rationale for its potential efficacy in T-cell-driven autoimmune diseases. While detailed efficacy studies in animal models of rheumatoid arthritis and psoriasis are not extensively published, evidence from a preclinical model of systemic lupus erythematosus and studies on cathepsin S knockout mice in an arthritis model are encouraging. The pharmacodynamic biomarker assay for Lip10 accumulation offers a robust method for assessing the biological activity of this compound and similar compounds in future research. The information presented in this guide provides a technical foundation for researchers and drug development professionals interested in the therapeutic targeting of cathepsin S.

References

the pharmacological profile of Petesicatib as a cathepsin S inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered small molecule inhibitor of cathepsin S.[1] Developed by F. Hoffmann-La Roche, this compound was investigated for the treatment of various autoimmune and inflammatory diseases, including Sjögren's syndrome and celiac disease.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo preclinical data, pharmacokinetic properties, and clinical findings.

Mechanism of Action: Targeting Antigen Presentation

This compound exerts its immunomodulatory effects by inhibiting cathepsin S, a lysosomal cysteine protease.[3] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein associated with MHC class II molecules.[4][5] In antigen-presenting cells (APCs), cathepsin S cleaves the invariant chain, a necessary step for the loading of antigenic peptides onto MHC class II molecules.[4][5] These MHC class II-peptide complexes are then transported to the cell surface for presentation to CD4+ T-cells, initiating an adaptive immune response.

By inhibiting cathepsin S, this compound prevents the final degradation of the invariant chain, leading to the intracellular accumulation of a specific fragment of the invariant chain known as the Lip10 fragment.[3][6] This accumulation serves as a biomarker for target engagement.[6] The inhibition of invariant chain processing ultimately reduces the presentation of antigens to T-cells, thereby dampening the downstream inflammatory cascade.[3]

Caption: Signaling pathway of Cathepsin S in MHC class II antigen presentation and its inhibition by this compound.

Pharmacological Profile

In Vitro Potency

This compound has demonstrated potent inhibitory activity against cathepsin S. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Species | IC50 (nM) | pIC50 | Reference |

| Cathepsin S | Human | 0.1 | 10 | [4] |

| Cathepsin S | Mouse | 0.3 | 9.52 | [4] |

| Cathepsin V | Human | 700 | 6.2 | [1] |

Preclinical In Vivo Studies

In vivo studies in cynomolgus monkeys demonstrated target engagement of this compound. Oral administration of this compound resulted in a dose-dependent intracellular accumulation of the Lip10 fragment in B cells, a key pharmacodynamic biomarker of cathepsin S inhibition.[7]

Pharmacokinetics

A population pharmacokinetic analysis of this compound was conducted in healthy volunteers. The pharmacokinetic profile of this compound was characterized by complex, nonlinear pharmacokinetics in the fasted state, which became linear when administered with food.[8][9] This was attributed to dissolution- and solubility-limited absorption.[8][9]

| Parameter | State | Value | Description | Reference |

| Absorption | Fasted | Nonlinear, dose-dependent bioavailability | Two sequential first-order absorption phases were observed. | [8][9] |

| Fed | Linear | A one-compartmental model with linear absorption and elimination was sufficient. | [8][9] | |

| Elimination | Both | Linear | - | [8][9] |

Clinical Studies

This compound was evaluated in a Phase IIa, randomized, double-blind, placebo-controlled study in patients with primary Sjögren's syndrome (NCT02701985).[10][11] Patients received 100 mg of this compound twice daily for 12 weeks.[10] The study did not meet its primary endpoint, as there was no clinically relevant improvement in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score compared to placebo.[10][11] However, analysis of soluble biomarkers confirmed target engagement between this compound and cathepsin S.[10] The drug was reported to be safe and well-tolerated.[10]

Experimental Protocols

Cathepsin S Inhibition Assay (Fluorometric)

A general protocol for assessing the inhibitory activity of compounds against cathepsin S involves a fluorometric assay.

Materials:

-

Recombinant human Cathepsin S

-

Cathepsin S Reaction Buffer (e.g., MES, pH 6.5, containing DTT and EDTA)

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC or similar)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., E-64)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the diluted this compound or control, and the recombinant Cathepsin S enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for a Cathepsin S fluorometric inhibition assay.

Lip10 Accumulation Assay (Flow Cytometry)

This assay measures the pharmacodynamic effect of this compound by detecting the intracellular accumulation of the Lip10 fragment in immune cells.[7]

Materials:

-

Whole blood or Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., for B-cells, monocytes)

-

A specific primary antibody against the Lip10 neoepitope

-

A fluorochrome-conjugated secondary antibody

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood.

-

Incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 20 hours).

-

Stain the cells with antibodies against cell surface markers to identify specific immune cell populations.

-

Fix and permeabilize the cells to allow intracellular staining.

-

Incubate the cells with the primary antibody against the Lip10 neoepitope.

-

Wash the cells and incubate with the fluorochrome-conjugated secondary antibody.

-

Acquire the data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of Lip10 staining within the different immune cell gates to quantify the dose-dependent accumulation of the fragment.[6][7]

Conclusion

This compound is a well-characterized, potent inhibitor of cathepsin S with a clear mechanism of action involving the modulation of MHC class II antigen presentation. While preclinical studies and early clinical trials demonstrated target engagement, a Phase II study in Sjögren's syndrome did not show significant clinical efficacy.[10][11] The development of this compound for some indications has been discontinued.[1] Nevertheless, the data gathered on this compound provides valuable insights for the development of future cathepsin S inhibitors and for understanding the role of this enzyme in autoimmune diseases.

References

- 1. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. rupress.org [rupress.org]

- 4. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetic analysis of RO5459072, a low water-soluble drug exhibiting complex food-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic analysis of RO5459072, a low water‐soluble drug exhibiting complex food–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Petesicatib and the Invariant Chain Degradation Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally bioavailable small molecule inhibitor of cathepsin S, a cysteine protease with a critical role in the adaptive immune response. By targeting cathepsin S, this compound modulates the major histocompatibility complex (MHC) class II antigen presentation pathway, a key process in the activation of CD4+ T helper cells that can drive autoimmune diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on the invariant chain degradation pathway, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development in this area.

Introduction: The Role of Cathepsin S in Antigen Presentation

The presentation of exogenous antigens by antigen-presenting cells (APCs) to CD4+ T cells is a cornerstone of the adaptive immune system. This process relies on the MHC class II pathway. Newly synthesized MHC class II αβ heterodimers in the endoplasmic reticulum associate with the invariant chain (Ii, or CD74). The invariant chain acts as a chaperone, preventing the premature binding of peptides in the endoplasmic reticulum and guiding the MHC class II complex to the endolysosomal compartments.

In these acidic compartments, the invariant chain is proteolytically degraded in a stepwise manner by various proteases. The final and critical step in this degradation cascade in many professional APCs is mediated by cathepsin S.[1][2][3] Cathepsin S cleaves the 10 kDa invariant chain fragment (Lip10) to generate the class II-associated invariant chain peptide (CLIP). CLIP remains in the peptide-binding groove of the MHC class II molecule until it is exchanged for an antigenic peptide, a process facilitated by the HLA-DM molecule. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.

In several autoimmune diseases, such as Sjögren's syndrome and psoriasis, the dysregulation of this antigen presentation pathway contributes to the activation of self-reactive T cells and subsequent tissue damage. Therefore, the inhibition of cathepsin S presents a promising therapeutic strategy to dampen the autoimmune response.

This compound: A Selective Cathepsin S Inhibitor

This compound is a synthetic organic compound designed as a potent and selective inhibitor of cathepsin S.[4][5][6] Its high selectivity for cathepsin S over other cathepsins, such as B, L, K, and F, minimizes off-target effects.[4]

Mechanism of Action

By inhibiting the enzymatic activity of cathepsin S, this compound blocks the final step of invariant chain degradation.[1][6] This leads to the intracellular accumulation of the Lip10 fragment, which remains associated with the MHC class II molecule.[1][2][3] The persistence of the Lip10-MHC class II complex has two main consequences:

-

Reduced Antigen Presentation: The accumulation of Lip10 prevents the loading of antigenic peptides onto MHC class II molecules, thereby reducing the presentation of these antigens on the surface of APCs.[6]

-

Impaired T Cell Activation: The diminished antigen presentation leads to a reduction in the activation of antigen-specific CD4+ T cells, a key driver of the inflammatory cascade in autoimmune diseases.[6]

This targeted immunomodulation makes this compound a candidate for the treatment of various autoimmune disorders.

Preclinical Data

This compound has been evaluated in a range of in vitro and in vivo preclinical studies to characterize its potency, selectivity, and pharmacodynamic effects.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against cathepsin S and other related proteases has been quantified.

| Target Enzyme | Species | IC50 (nM) | Reference |

| Cathepsin S | Human | 0.1 | [4] |

| Cathepsin S | Murine | 0.3 | [4] |

| Cathepsin V | Human | 700 | [4] |

| Cathepsin L, B, K, F | Not Specified | >1000 | [4] |

In Vitro Pharmacodynamics

The cellular activity of this compound was assessed by measuring the accumulation of the Lip10 fragment in human B-cells.

| Assay | Cell Type | EC50 (nM) | Reference |

| Lip10 Accumulation | Human Purified B-cells | 15.8 | [4] |

Further in vitro studies demonstrated that this compound leads to a dose-dependent suppression of T cell effector functions and cytokine secretion.

| Assay | Cell Type | Effect | Reference |

| SS-A/SS-B-specific T cell responses | Human PBMCs | Dose-dependent suppression | [6] |

| TNF-α and IL-10 secretion | CD14+ monocytes | Significant diminution | [6] |

In Vivo Pharmacodynamics

In vivo studies in cynomolgus monkeys confirmed the target engagement of this compound, demonstrating a dose-dependent accumulation of Lip10 in B cells following oral administration.[2][3]

Clinical Development

This compound has been investigated in Phase I and Phase II clinical trials for several autoimmune indications.

Phase I Studies

Phase I trials in healthy volunteers and patients with celiac disease have been conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[7][8] A study in healthy volunteers demonstrated a dose-dependent increase in the Lip10 biomarker, confirming target engagement in humans.[2][3]

Phase IIa Study in Primary Sjögren's Syndrome

A randomized, double-blind, placebo-controlled Phase IIa study evaluated the efficacy and safety of this compound (100 mg twice daily) in patients with primary Sjögren's syndrome over 12 weeks.[9]

-

Primary Endpoint: The study did not meet its primary endpoint, which was a significant reduction in the European League Against Rheumatism (EULAR) Sjögren's Syndrome Disease Activity Index (ESSDAI) score compared to placebo.[9]

-

Secondary Endpoints: No clinically meaningful benefits were observed in the secondary outcomes, which included measures of quality of life and exocrine gland function.[9]

-

Target Engagement: Despite the lack of clinical efficacy, analysis of soluble biomarkers confirmed that this compound engaged with its target, cathepsin S.[9]

-

Safety: The treatment was found to be safe and well-tolerated.[9]

Development Status

As of late 2019, the development of this compound for autoimmune disorders and celiac disease was discontinued.[10] A Phase II trial in psoriasis was completed in 2020.[10]

Signaling and Experimental Workflow Diagrams

MHC Class II Invariant Chain Degradation Pathway

Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.

Experimental Workflow: Lip10 Accumulation Assay

Caption: Workflow for measuring Lip10 accumulation in PBMCs by flow cytometry.

Experimental Protocols

Cathepsin S Activity Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin S activity assay kits and is suitable for measuring the inhibitory effect of compounds like this compound.

Materials:

-

Cell lysate or purified cathepsin S

-

Cathepsin S Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT)

-

Cathepsin S Reaction Buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT)

-

Cathepsin S Substrate (e.g., Ac-VVR-AFC, 10 mM stock in DMSO)

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Sample Preparation:

-

For cell-based assays, lyse 1-5 x 10^6 cells in 50 µL of chilled Cathepsin S Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed for 5 minutes to pellet debris.

-

Collect the supernatant containing the cell lysate.

-

-

Assay Setup:

-

Add 50 µL of cell lysate or purified enzyme solution to each well of a 96-well plate.

-

To appropriate wells, add the desired concentration of this compound or vehicle control.

-

Add 50 µL of Cathepsin S Reaction Buffer to each well.

-

-

Reaction Initiation and Measurement:

-

Add 2 µL of the 10 mM Cathepsin S Substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition by comparing the fluorescence of inhibitor-treated wells to the vehicle control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Lip10 Accumulation Assay in Human PBMCs

This protocol is based on the method described by Hargreaves et al. (2017) for pharmacodynamic monitoring of this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

This compound (various concentrations)

-

Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)

-

Fluorescently labeled antibodies:

-

Anti-Lip10 neoepitope antibody

-

Antibodies against cell surface markers (e.g., CD19 for B cells, CD14 for monocytes)

-

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Add various concentrations of this compound or a vehicle control (DMSO) to the cell suspension.

-

Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Antibody Staining:

-

Harvest the cells and wash with PBS.

-

Stain for cell surface markers according to the antibody manufacturer's protocol.

-

Wash the cells to remove unbound surface antibodies.

-

-

Fixation, Permeabilization, and Intracellular Staining:

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular Lip10 using a fluorescently labeled anti-Lip10 antibody.

-

Wash the cells to remove unbound intracellular antibody.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in flow cytometry staining buffer.

-

Acquire data on a flow cytometer.

-

Gate on specific cell populations (e.g., CD19+ B cells).

-

Quantify the median fluorescence intensity (MFI) of the Lip10 staining within each cell population.

-

-

Data Analysis:

-

Plot the Lip10 MFI against the concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 value for Lip10 accumulation.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cathepsin S that effectively blocks the degradation of the invariant chain in the MHC class II antigen presentation pathway. Preclinical studies have demonstrated its ability to induce the accumulation of the Lip10 fragment, a key biomarker of target engagement, and to suppress T cell-mediated immune responses. While this compound showed a favorable safety profile and confirmed target engagement in clinical trials, it did not demonstrate significant clinical efficacy in primary Sjögren's syndrome. The development of this compound for major autoimmune indications has been discontinued. Nevertheless, the study of this compound has provided valuable insights into the role of cathepsin S in autoimmunity and has established robust pharmacodynamic biomarkers that can be utilized in the development of future therapies targeting the antigen presentation pathway. The detailed methodologies and pathway analyses presented in this guide serve as a resource for the ongoing exploration of this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RO5459072 |CAS:1252637-35-6 Probechem Biochemicals [probechem.com]

- 5. This compound | RG 7625 | Cathepsin S inhibitor | TargetMol [targetmol.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. A randomized, double-blind, placebo-controlled, parallel group study on the effects of a cathepsin S inhibitor in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Roche - AdisInsight [adisinsight.springer.com]

Initial Investigations into the Therapeutic Potential of Petesicatib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered small molecule inhibitor of cathepsin S. This document provides a comprehensive technical guide on the initial investigations into the therapeutic potential of this compound, summarizing its mechanism of action, preclinical findings, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of cathepsin S inhibition. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.

Core Mechanism of Action: Inhibition of Cathepsin S

This compound is a highly selective inhibitor of cathepsin S, a cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as B cells, dendritic cells, and macrophages.[1] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein that associates with newly synthesized MHC class II molecules in the endoplasmic reticulum. By preventing the final proteolytic cleavage of the invariant chain fragment, LiP10, this compound leads to its intracellular accumulation.[1] This accumulation sterically hinders the loading of antigenic peptides onto the MHC class II molecule, thereby reducing the presentation of antigens to CD4+ T cells. The subsequent decrease in T cell activation forms the basis of this compound's potential therapeutic effect in autoimmune and inflammatory diseases.[1]

References

Petesicatib: A Technical Overview of a Selective Cathepsin S Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, covalent reversible inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Developed by Hoffmann-La Roche, this compound was investigated for its potential therapeutic applications in a range of autoimmune disorders, including Sjögren's syndrome, celiac disease, and psoriasis.[2][3] The rationale for its development was centered on the critical role of cathepsin S in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, a key step in the activation of CD4+ T cells which drives the inflammatory cascade in many autoimmune diseases.[1] Despite promising preclinical data, the clinical development of this compound was ultimately discontinued.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, small molecule compound.[2] Its chemical and physical properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | (2S,4R)-N-(1-cyanocyclopropyl)-4-{[4-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl}-1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}pyrrolidine-2-carboxamide | [4] |

| CAS Number | 1252637-35-6 | [5] |

| Chemical Formula | C25H23F6N5O4S | [4] |

| Molecular Weight | 603.54 g/mol | [4] |

| SMILES | CN1C=C(C=N1)C1=CC(=C(C=C1)S(=O)(=O)[C@@H]1C--INVALID-LINK--C(=O)NC1(CC1)C#N)C(F)(F)F | [6] |

| InChI Key | KXAAIORSMACJSI-AEFFLSMTSA-N | [4] |

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [7] |

| Solubility | DMSO: ≥ 125 mg/mL (207.11 mM) | [7] |

| Water Solubility (Predicted) | 0.0979 mg/mL | [6] |

| logP (Predicted) | 2.74 | [6] |

| pKa (Strongest Acidic, Predicted) | 9.77 | [6] |

| pKa (Strongest Basic, Predicted) | 1.82 | [6] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. | [7] |

Table 2: Physicochemical Properties of this compound

Mechanism of Action

This compound's mechanism of action is centered on its selective inhibition of cathepsin S.[1] This enzyme plays a crucial role in the adaptive immune response by mediating the degradation of the invariant chain (Ii) associated with MHC class II molecules within the endosomal/lysosomal compartments of antigen-presenting cells (APCs).[1]

The MHC Class II Antigen Presentation Pathway

The following diagram illustrates the MHC class II antigen presentation pathway and the point of intervention for this compound.

Caption: MHC Class II antigen presentation pathway and this compound's point of inhibition.

By inhibiting cathepsin S, this compound prevents the final cleavage of the invariant chain, leading to the accumulation of a fragment known as the p10 fragment (Lip10) within the APC.[3] This accumulation serves as a biomarker for target engagement.[3] The persistence of the invariant chain fragment in the peptide-binding groove of the MHC class II molecule prevents the loading of antigenic peptides. Consequently, the presentation of these antigens to CD4+ T cells is diminished, leading to a reduction in T cell activation and the subsequent downstream inflammatory responses.[4]

Preclinical Pharmacology

This compound has demonstrated potent and selective inhibition of cathepsin S in preclinical studies.

| Parameter | Species | Value | Source |

| IC50 (Cathepsin S) | Human | 0.1 nM | [5] |

| IC50 (Cathepsin S) | Murine | 0.3 nM | [5] |

| EC50 (Lip10 accumulation in B-cells) | Human | 15.8 nM | [5] |

Table 3: In Vitro Potency of this compound

In vivo, dosing of cynomolgus monkeys with this compound resulted in the intracellular accumulation of Lip10 in B cells, confirming target engagement in a relevant animal model.[4] In a murine model of lupus (MRL/lpr mice), this compound was shown to be more potent than mycophenolate mofetil in suppressing kidney pathology, and it effectively suppressed hypergammaglobulinemia and anti-dsDNA production.[5]

Clinical Development

This compound underwent several Phase I and Phase II clinical trials for various autoimmune indications. However, the development was ultimately halted.

| Trial Identifier | Indication | Phase | Status | Key Findings | Source |

| NCT02295332 | Healthy Volunteers | I | Completed | Investigated safety, tolerability, pharmacokinetics, and pharmacodynamics. Doses of 10 mg and above resulted in a clear increase in intracellular Lip10. | [8] |

| NCT02679014 | Celiac Disease | I | Completed | The primary endpoint (increase in gliadin-specific, IFNγ-secreting T cells) was not met due to a weak response to the gluten challenge in both arms. Some beneficial pharmacodynamic effects were noted. | [9] |

| NCT02701985 | Sjögren's Syndrome | II | Completed | The primary endpoint (proportion of patients with a ≥3 point reduction in ESSDAI score) was not met. No clinically meaningful benefit was observed. | [2] |

| EudraCT2018-002446-36 | Psoriasis | II | Completed | An open-label study to assess clinical efficacy and safety. Specific results are not publicly available. | [10] |

Table 4: Summary of this compound Clinical Trials

The clinical trial results for Sjögren's syndrome and celiac disease indicated a lack of significant clinical efficacy, which likely contributed to the decision to discontinue the development of this compound.[2][9]

Experimental Protocols

Detailed experimental protocols for this compound are largely proprietary. However, based on published research, the following sections outline the general methodologies for key assays used in its evaluation.

Cathepsin S Inhibition Assay

This assay is designed to determine the in vitro potency of a compound against cathepsin S.

Caption: General workflow for a Cathepsin S inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human or murine cathepsin S is diluted in an appropriate assay buffer (e.g., MES buffer with DTT and EDTA). A fluorogenic substrate for cathepsin S (e.g., Z-VVR-AMC) is also prepared in the assay buffer. Serial dilutions of this compound are made, typically in DMSO and then further diluted in assay buffer.

-

Assay Setup: The this compound dilutions and controls (vehicle and no enzyme) are added to the wells of a microplate.

-

Enzyme Addition: The diluted cathepsin S is added to the wells containing the inhibitor and controls.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of this compound to the enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.

-

Incubation and Measurement: The plate is incubated, and the fluorescence is measured kinetically or at a fixed endpoint using a microplate reader.

-

Data Analysis: The fluorescence data is used to calculate the percent inhibition for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Lip10 Accumulation Assay (Flow Cytometry)

This assay measures the pharmacodynamic effect of this compound by detecting the accumulation of the Lip10 fragment in APCs.

Caption: Workflow for the Lip10 accumulation assay using flow cytometry.

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Treatment: The PBMCs are incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Surface Staining: The cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific APC populations (e.g., anti-CD19 for B cells, anti-CD14 for monocytes).

-

Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to access intracellular targets.

-

Intracellular Staining: The permeabilized cells are stained with a fluorescently labeled antibody specific for the Lip10 neoepitope.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of Lip10 within the gated cell populations.

-

Data Analysis: The Lip10 MFI is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cathepsin S that showed promise in preclinical models of autoimmune disease. Its mechanism of action, centered on the inhibition of MHC class II antigen presentation, is well-understood, and a robust pharmacodynamic biomarker (Lip10 accumulation) was successfully employed in both preclinical and clinical studies. However, the lack of translation of this potent biological activity into clinical efficacy in Phase II trials for Sjögren's syndrome and celiac disease led to the discontinuation of its development. The data and methodologies associated with this compound remain a valuable resource for researchers in the field of immunology and drug development, particularly for those targeting the antigen presentation pathway.

References

- 1. ichgcp.net [ichgcp.net]

- 2. A randomized, double-blind, placebo-controlled, parallel group study on the effects of a cathepsin S inhibitor in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound | Cysteine Protease | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized, double‐blind, placebo‐controlled, multiple dose, parallel study to investigate the effects of a cathepsin S inhibitor in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Clinical Trials Register [clinicaltrialsregister.eu]

The Development of Petesicatib (RG-7625): A Selective Cathepsin S Inhibitor

An In-depth Technical Guide on the Preclinical and Clinical Development of Petesicatib by Roche

Executive Summary

This compound (also known as RG-7625 and RO-5459072) is a potent and selective, orally bioavailable small molecule inhibitor of cathepsin S, a lysosomal cysteine protease. Developed by Roche, this compound was investigated for the treatment of a range of autoimmune diseases, including Sjögren's syndrome, celiac disease, and psoriasis. The rationale for its development was based on the critical role of cathepsin S in the processing of the invariant chain (Ii) and the subsequent loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules. By inhibiting this key step in the antigen presentation pathway, this compound was designed to attenuate the activation of CD4+ T cells, a central driver of autoimmune pathology.

This technical guide provides a comprehensive overview of the development history of this compound, from its mechanism of action and preclinical evaluation to its progression through clinical trials. Despite demonstrating target engagement in early clinical studies, the development of this compound was ultimately discontinued by Roche in 2019 following a Phase II trial in Sjögren's syndrome that did not meet its primary efficacy endpoint.[1][2] This document summarizes the key scientific findings and methodologies employed throughout the development program, offering valuable insights for researchers and professionals in the field of drug development for autoimmune diseases.

Mechanism of Action: Targeting the MHC Class II Antigen Presentation Pathway

This compound exerts its immunomodulatory effects by selectively inhibiting the enzymatic activity of cathepsin S.[3] Cathepsin S is a cysteine protease predominantly expressed in antigen-presenting cells (APCs), such as B cells, dendritic cells, and macrophages. Its primary function within the endo-lysosomal compartments is the final proteolytic cleavage of the invariant chain (li, or CD74), which is associated with newly synthesized MHC class II molecules.

The invariant chain plays a crucial chaperone role, preventing the premature binding of endogenous peptides to the MHC class II groove in the endoplasmic reticulum and guiding the MHC-II/Ii complex to the endocytic pathway. Within the endosomes, the invariant chain is progressively degraded by various proteases, leaving a small fragment known as the class II-associated invariant chain peptide (CLIP) still bound to the peptide-binding groove. Cathepsin S is responsible for the final cleavage of CLIP, a rate-limiting step that allows for the loading of exogenous antigenic peptides. The resulting peptide-MHC class II complexes are then transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response.

By inhibiting cathepsin S, this compound prevents the complete degradation of the invariant chain, leading to the intracellular accumulation of a specific fragment known as Lip10.[4][5] This accumulation serves as a key pharmacodynamic biomarker of target engagement. The persistence of the Lip10 fragment within the MHC class II binding groove effectively blocks the loading of antigenic peptides, thereby reducing the presentation of autoantigens to CD4+ T cells and dampening the subsequent inflammatory cascade.

Preclinical Development

The preclinical development of this compound focused on characterizing its potency, selectivity, and pharmacodynamic effects in both in vitro and in vivo models.

In Vitro Studies

-

Enzymatic Assays : this compound demonstrated high potency in enzymatic assays, with a reported IC50 of 0.1 nM for human cathepsin S and 0.3 nM for murine cathepsin S. The compound exhibited excellent selectivity, with no sub-micromolar inhibition of other tested cathepsins (L, B, K, and F), with the exception of cathepsin V (IC50 of 700 nM).

-

Cell-based Assays : The primary cell-based assay used to confirm target engagement was the Lip10 accumulation assay. Treatment of human peripheral blood mononuclear cells (PBMCs) with this compound resulted in a dose-dependent accumulation of the Lip10 fragment, particularly in B cells and myeloid dendritic cells. This assay served as a crucial tool for assessing the pharmacodynamic activity of the compound.

In Vivo Studies

-

Animal Models : Preclinical in vivo studies were conducted in various animal models, including cynomolgus monkeys. Oral administration of this compound to these animals led to a measurable accumulation of Lip10 in circulating B cells, confirming the drug's ability to engage its target in a whole-animal system.

-

Efficacy Models : In a mouse model of systemic lupus erythematosus (MRL/lpr mice), this compound was shown to attenuate systemic autoimmunity. It effectively suppressed hypergammaglobulinemia, anti-dsDNA antibody production, albuminuria, and lupus nephritis disease activity.

Clinical Development

The clinical development program for this compound encompassed several Phase I and Phase II studies across different autoimmune indications.

Phase I Studies

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. A study in healthy volunteers (NCT02295332) evaluated single ascending doses of the drug. A key finding from these early studies was the dose-dependent accumulation of Lip10 in B cells, which served as a valuable pharmacodynamic biomarker to guide dose selection for subsequent trials.

Phase II Studies

-

Celiac Disease (NCT02679014) : A randomized, double-blind, placebo-controlled Phase I study was initiated to investigate the effects of repeated dosing of this compound in volunteers with celiac disease. The study aimed to assess the drug's impact on the immune response to a gluten challenge. Participants were to receive 100 mg of this compound or placebo twice daily for 28 days. However, the development for celiac disease was discontinued in October 2019.[6]

-

Sjögren's Syndrome (NCT02701985) : A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with primary Sjögren's syndrome. A total of 75 patients were randomized to receive either 100 mg of this compound twice daily or placebo for 12 weeks.

-

Primary Endpoint : The primary endpoint was the proportion of patients with a ≥ 3 point reduction from baseline in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score.

-

Results : The study did not meet its primary endpoint, with no statistically significant difference observed in the proportion of responders between the this compound and placebo groups. Furthermore, no clinically meaningful treatment effects were observed for the secondary outcomes.

-

Experimental Protocols

Lip10 Intracellular Accumulation Assay (Flow Cytometry)

This assay was a cornerstone of the this compound development program for measuring target engagement. The following is a generalized protocol based on standard intracellular flow cytometry procedures.

Objective : To quantify the intracellular accumulation of the Lip10 fragment in specific immune cell subsets (e.g., B cells, dendritic cells) following treatment with this compound.

Materials :

-

Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound (RG-7625) or vehicle control (e.g., DMSO)

-

Cell culture medium (e.g., RPMI-1640)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD11c for myeloid dendritic cells)

-

A specific primary antibody targeting the Lip10 neoepitope

-

A fluorochrome-conjugated secondary antibody (if the primary Lip10 antibody is not directly conjugated)

-

Flow cytometer

Procedure :

-

Cell Culture and Treatment : Incubate whole blood or PBMCs with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours) at 37°C.

-

Surface Staining : Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify the cell populations of interest. Incubate for 30 minutes at 4°C in the dark.

-

Fixation : Wash the cells to remove unbound antibodies and then fix them using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. This step cross-links proteins and preserves the cellular structure.

-

Permeabilization : Wash the fixed cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or Triton X-100). This allows the intracellular antibodies to access their targets.

-

Intracellular Staining : Add the primary antibody against the Lip10 neoepitope to the permeabilized cells and incubate for 30-60 minutes at room temperature.

-

Secondary Staining (if applicable) : If the primary Lip10 antibody is not fluorochrome-conjugated, wash the cells and add a fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition : Wash the cells to remove unbound intracellular antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

-

Data Analysis : Analyze the flow cytometry data using appropriate software. Gate on the specific cell populations of interest based on their surface marker expression. Quantify the median fluorescence intensity (MFI) of the Lip10 staining within each gated population to determine the extent of Lip10 accumulation.

Data Summary

Table 1: Preclinical Activity of this compound

| Parameter | Species | Value |

| IC50 (Cathepsin S) | Human | 0.1 nM |

| Murine | 0.3 nM | |

| IC50 (Cathepsin V) | Human | 700 nM |

| EC50 (Lip10 Accumulation) | Human B-cells | 15.8 nM |

Table 2: Overview of Key Clinical Trials

| Trial Identifier | Indication | Phase | Design | Key Details | Outcome |

| NCT02679014 | Celiac Disease | I | Randomized, Double-Blind, Placebo-Controlled | 100 mg this compound BID for 28 days vs. Placebo | Development discontinued |

| NCT02701985 | Sjögren's Syndrome | IIa | Randomized, Double-Blind, Placebo-Controlled | 100 mg this compound BID for 12 weeks vs. Placebo (n=75) | Did not meet primary endpoint of ≥3 point reduction in ESSDAI score |

| NCT02295332 | Healthy Volunteers | I | Single Ascending Dose | Assessed safety, PK, and PD (Lip10 accumulation) | Demonstrated dose-dependent target engagement |

Conclusion and Future Perspectives

The development of this compound by Roche represents a well-founded scientific endeavor to target a key mechanism in autoimmunity. The selective inhibition of cathepsin S offered a promising strategy to modulate the adaptive immune response. The successful development of a robust pharmacodynamic biomarker, the Lip10 accumulation assay, allowed for clear demonstration of target engagement in both preclinical models and human subjects.

Despite these promising early-stage findings, the ultimate failure of the Phase II trial in Sjögren's syndrome to demonstrate clinical efficacy underscores the challenges of translating a specific immunological mechanism into a clinically meaningful benefit for patients with complex autoimmune diseases. The reasons for this lack of efficacy could be multifactorial, including the possibility that cathepsin S inhibition alone is insufficient to overcome the established autoimmune pathology in this patient population, or that the chosen clinical endpoints were not sensitive enough to detect a subtle drug effect.

The story of this compound's development provides valuable lessons for the field. It highlights the importance of robust pharmacodynamic biomarkers in early drug development and simultaneously serves as a reminder of the translational hurdles in immunology. The detailed understanding of the cathepsin S pathway and the tools developed to measure its modulation, however, remain a significant scientific contribution that may yet inform future drug discovery efforts in autoimmune and inflammatory diseases.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. A small sample randomized clinical trial methodology using N-of-1 designs and mixed model analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flow Cytometry Protocol | Abcam [abcam.com]

- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 6. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note and Protocol: In Vitro Assessment of Petesicatib Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vitro determination of the inhibitory activity of Petesicatib (also known as RO5459072 or RG-7625) against its molecular target, Cathepsin S. This compound is a potent and selective inhibitor of Cathepsin S, a lysosomal cysteine protease critically involved in the processing of the MHC class II-associated invariant chain, a key step in antigen presentation to CD4+ T cells.[1][2] This protocol details a fluorometric enzyme inhibition assay using recombinant human Cathepsin S and a synthetic fluorogenic substrate. The provided methodology is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and can be adapted for high-throughput screening of other potential Cathepsin S inhibitors.

Introduction

Cathepsin S (CTSS) is a cysteine protease predominantly found in the endo-lysosomal compartments of antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages.[3] It plays a crucial role in the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules.[1][2] This process is essential for the subsequent loading of antigenic peptides onto MHC class II molecules and their presentation on the cell surface to activate CD4+ T helper cells.[1] Due to its pivotal role in the immune response, Cathepsin S has emerged as a therapeutic target for autoimmune diseases and other inflammatory conditions. This compound is a selective inhibitor of Cathepsin S and has been investigated for its potential in treating such disorders. This application note provides a detailed in vitro assay to quantify the inhibitory potency of this compound.

Data Presentation

The inhibitory activity of this compound against Cathepsin S is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 (nM) |

| This compound (RO5459072) | Human Cathepsin S | 0.1 |

| This compound (RO5459072) | Murine Cathepsin S | 0.3 |

| Table 1: Inhibitory potency of this compound against human and murine Cathepsin S.[4] |

Signaling Pathway

Experimental Protocols

Principle of the Assay

This assay quantifies the enzymatic activity of recombinant human Cathepsin S by measuring the cleavage of a fluorogenic substrate, Z-VVR-AFC (Z-Val-Val-Arg-AFC). Upon cleavage by Cathepsin S, the free 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released, which produces a quantifiable fluorescent signal. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.

Materials and Reagents

-

Recombinant Human Cathepsin S: (e.g., R&D Systems, Cat# 1183-CY).

-

Cathepsin S Fluorogenic Substrate: Z-VVR-AFC (e.g., AMSBIO, from Kit K144-100) or Ac-KQKLR-AMC (e.g., Echelon Biosciences).[5][6]

-

This compound (RO5459072): (e.g., MedchemExpress, Cat# HY-109069).

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM DTT.

-

Dimethyl Sulfoxide (DMSO): ACS grade.

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader: Capable of excitation at 400 nm and emission at 505 nm.

Procedure

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5. Immediately before use, add DTT to a final concentration of 5 mM.

-

Recombinant Cathepsin S: Reconstitute the enzyme according to the manufacturer's instructions. Dilute the enzyme to a working concentration of 1 ng/µL in Assay Buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Z-VVR-AFC in DMSO.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM to 0.1 nM).

-

-

Assay Protocol:

-

Set up the reactions in a 96-well black microplate.

-

Inhibitor Addition: Add 1 µL of the serially diluted this compound solutions (or DMSO for the positive control) to the appropriate wells.

-

Enzyme Addition: Add 50 µL of the diluted recombinant Cathepsin S (0.5 ng/µL final concentration) to all wells except the substrate blank.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM stock to 200 µM in Assay Buffer. Add 50 µL of the substrate working solution to all wells to start the reaction (final substrate concentration will be 100 µM).

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Plate Layout:

| Well(s) | Reagent | Volume (µL) |

| 1-3 (Blank) | Assay Buffer | 100 |

| 4-6 (Substrate Blank) | Assay Buffer + Substrate | 50 + 50 |

| 7-9 (Positive Control) | Enzyme + Substrate + DMSO | 50 + 50 + 1 |

| 10-12... (Test) | Enzyme + Substrate + this compound | 50 + 50 + 1 |

Data Analysis

-

Subtract Background: Subtract the average fluorescence of the substrate blank wells from all other readings.

-

Calculate Percent Inhibition:

-

The positive control (enzyme + substrate + DMSO) represents 0% inhibition.

-

The blank represents 100% inhibition.

-

Percent Inhibition = (1 - (Fluorescence_of_Test_Well / Fluorescence_of_Positive_Control)) * 100

-

-

Determine IC50:

-

Plot the Percent Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Experimental Workflow Visualization

References

- 1. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. RO5459072 |CAS:1252637-35-6 Probechem Biochemicals [probechem.com]